N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine
Description
N-[(5-Bromothiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via a methylene group to a 5-bromothiophene moiety. This structure combines electron-deficient pyridine and electron-rich thiophene, making it a candidate for diverse applications, including medicinal chemistry and materials science. It is listed as discontinued in commercial catalogs , suggesting challenges in synthesis or stability.
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H9BrN2S/c11-10-4-3-9(14-10)7-13-8-2-1-5-12-6-8/h1-6,13H,7H2 |
InChI Key |
NTMCLCWMAWEZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiophene derivatives.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
- Structure : Pyridin-2-amine substituted with a bromine and a trifluoromethylphenylmethyl group.
- Key Differences : The pyridine nitrogen is at position 2 instead of 3, and the substituent is a trifluoromethylphenyl group rather than bromothiophene.
- Relevance : The trifluoromethyl group enhances lipophilicity and metabolic stability, which could inform design strategies for the target compound .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Pyridine-carboxamide fused with a brominated aromatic ring.
- Key Differences : Contains an amide bridge instead of a methylene linker, and the bromine is on a phenyl ring rather than thiophene.
- Conformational Insight : The near-planar conformation (dihedral angle: 8.38°) due to π-conjugation suggests that substituent positioning significantly affects molecular geometry .
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k)
- Structure : Nitro and bromophenyl groups on a pyridine core.
- Key Differences : Nitro group at position 3 and halogenated aryl substituents.
- Biological Activity : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1 µM), highlighting the impact of electron-withdrawing groups on enzyme binding .
Functional Analogues
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)
- Structure : Pyridine-piperidine hybrid with trifluoromethyl groups.
- Activity: Non-azolic CYP51 inhibitor with anti-Trypanosoma cruzi activity comparable to posaconazole .
- Comparison : The trifluoromethyl groups in UDD enhance target affinity, suggesting that halogen or fluorinated substituents in the target compound could improve bioactivity.
1-(5-Bromo-2-chloropyridin-4-yl)methanamine
- Structure : Bromo and chloro substituents on a pyridine-methanamine backbone.
- Relevance : Demonstrates the synthetic feasibility of halogenated pyridine derivatives, though stability issues (e.g., discontinuing commercial availability) may arise with bulky substituents .
Biological Activity
N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine is a synthetic organic compound notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a brominated thiophene ring linked to a pyridine moiety through a methylamine group. Its molecular formula is , with a molecular weight of approximately 283.19 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions due to its size and polarizability compared to other halogens.
Research indicates that this compound interacts with specific biological targets, modulating their activity. The mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various disease pathways, particularly those related to cancer and inflammation.
- Receptor Binding : Molecular docking studies suggest that the compound may exhibit high binding affinity to certain receptors, enhancing its therapeutic potential.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli with promising results, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by reducing levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .
Anticancer Properties
Studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which enhance its interaction with cellular targets .
Structure-Activity Relationship (SAR)
The unique combination of the brominated thiophene ring and the methyl-substituted pyridine contributes significantly to the biological activity of this compound. Comparative studies with structurally similar compounds reveal that variations in substitution patterns can lead to significant differences in biological activity.
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 3-Amino-5-bromo-6-methylpyridin-2-ol | Contains a hydroxyl group | Antimicrobial properties | Hydroxyl group enhances solubility |
| 5-Bromo-N-(pyrazin-2-yl)thiophene | Pyrazine moiety instead of pyridine | Anticancer activity | Pyrazine enhances electron delocalization |
| 4-Methylpyridin-3-amines derivatives | Variants with different substitutions | Diverse biological activities | Substitution pattern affects reactivity |
Case Studies and Research Findings
- Antibacterial Studies : A series of synthesized derivatives based on N-(5-bromothiophen-2-yl) showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the lead compound's potential for further development into therapeutic agents .
- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
